molecular formula C14H22N4OS B15218326 [6-(Octylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-12-1

[6-(Octylsulfanyl)-9h-purin-9-yl]methanol

Cat. No.: B15218326
CAS No.: 14133-12-1
M. Wt: 294.42 g/mol
InChI Key: MWYHIWJIMBWASP-UHFFFAOYSA-N
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Description

[6-(Octylsulfanyl)-9h-purin-9-yl]methanol is a synthetic purine analog designed for biochemical research. The compound features an octylsulfanyl moiety at the 6-position and a hydroxymethyl group at the 9-position of the purine ring system. This structure suggests potential as a key intermediate in nucleoside synthesis or as a scaffold for developing novel enzyme inhibitors . Purine derivatives are of significant interest in medicinal chemistry due to their ability to mimic endogenous purines, allowing them to interact with a wide range of cellular targets, such as kinases, GTP-binding proteins, and polymerases . Research into similar compounds has demonstrated promising antiproliferative activities against various malignant tumor cell lines, indicating the value of this chemical class in oncology drug discovery . Furthermore, the octylsulfanyl chain may enhance membrane permeability, potentially influencing the compound's bioavailability and intracellular distribution. This product is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

14133-12-1

Molecular Formula

C14H22N4OS

Molecular Weight

294.42 g/mol

IUPAC Name

(6-octylsulfanylpurin-9-yl)methanol

InChI

InChI=1S/C14H22N4OS/c1-2-3-4-5-6-7-8-20-14-12-13(15-9-16-14)18(11-19)10-17-12/h9-10,19H,2-8,11H2,1H3

InChI Key

MWYHIWJIMBWASP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC=NC2=C1N=CN2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Octylthio)-9H-purin-9-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Thioether Formation: The octylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the purine derivative with an octylthiol in the presence of a base such as sodium hydride or potassium carbonate.

    Methanol Addition: The final step involves the introduction of the methanol group. This can be achieved through a hydroxymethylation reaction, where formaldehyde and a reducing agent like sodium borohydride are used.

Industrial Production Methods: Industrial production of (6-(Octylthio)-9H-purin-9-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the octylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the methanol group, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The octylthio group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydropurine derivatives.

    Substitution Products: Various purine derivatives with different substituents replacing the octylthio group.

Scientific Research Applications

(6-(Octylthio)-9H-purin-9-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (6-(Octylthio)-9H-purin-9-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The octylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific proteins or nucleic acids, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Alkylsulfanyl vs. Aromatic/Electron-Deficient Groups

  • 6-Methylsulfanyl analogs (e.g., Ethyl (6-methylthio-9H-purin-9-yl)acetate, ): Shorter alkyl chains (e.g., methyl) reduce lipophilicity compared to octylsulfanyl.
  • 6-(Benzylthio) derivatives (e.g., 6-(Benzylthio)-9-((furan-2-yl)methyl)-8-(4-methoxyphenyl)-2-methyl-9H-purine, ):
    Aromatic sulfanyl groups introduce π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets. However, the bulky benzyl group may sterically hinder target engagement compared to linear octyl chains .
  • 6-Trifluorobutenylsulfanyl analogs (e.g., 6-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-9H-purine, ):
    Fluorinated chains increase electron-withdrawing effects, altering electronic distribution in the purine ring. This may enhance metabolic stability but reduce nucleophilic reactivity at the 6-position .

Amino and Carboxamide Substituents

  • 6-Amino derivatives (e.g., 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide, ): Amino groups enable hydrogen bonding with biological targets, improving affinity but reducing passive diffusion due to increased polarity. The octylsulfanyl group, in contrast, prioritizes lipophilicity over direct target interactions .
  • This contrasts with the flexible octylsulfanyl chain, which may adopt multiple orientations .

Modifications at the 9-Position

Hydroxymethyl vs. Carboxylic Acid/Ester Groups

  • 9-Carboxylic acid derivatives (e.g., {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid, ): Carboxylic acids increase water solubility but introduce pH-dependent ionization, complicating bioavailability. The hydroxymethyl group in the target compound avoids ionization, favoring consistent membrane permeability .
  • 9-Ethyl acetate derivatives (e.g., Ethyl (9H-purin-9-yl)acetate, ): Esters act as prodrugs, requiring enzymatic cleavage for activation.

Q & A

Basic: What synthetic methodologies are employed for [6-(Octylsulfanyl)-9H-purin-9-yl]methanol in academic settings?

Methodological Answer:
The synthesis typically involves nucleophilic substitution at the purine C6 position. For example:

  • Step 1: React 6-chloropurine derivatives with octylthiol under basic conditions (e.g., NaH or KOH in DMF) to introduce the octylsulfanyl group.
  • Step 2: Functionalize the 9-position with a hydroxymethyl group via alkylation using iodomethanol or protected glycolaldehyde derivatives.
  • Step 3: Purify intermediates via silica gel column chromatography with gradients of CH₂Cl₂:MeOH (e.g., 10:1 to 5:1) .
  • Validation: Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR .

Basic: How is the compound structurally characterized to confirm regiochemistry and purity?

Methodological Answer:

  • X-ray crystallography: Utilize SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the octylsulfanyl substitution at C6 and hydroxymethyl orientation at N9 .
  • Spectroscopy:
    • NMR: 1^1H NMR (500 MHz, DMSO-d₆) identifies key protons: δ 8.3–8.5 ppm (purine H8), δ 4.5–4.7 ppm (CH₂OH), and δ 1.2–1.6 ppm (octyl chain) .
    • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Thermal analysis: TGA/DSC to assess stability (>200°C decomposition) .

Advanced: How do structural modifications at C6 and N9 impact biological activity in purine derivatives?

Methodological Answer:

  • C6 substitution: The octylsulfanyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. Compare with shorter chains (e.g., methylsulfanyl) to evaluate chain-length dependency on target binding .
  • N9 hydroxymethyl: This group allows further derivatization (e.g., phosphorylation for prodrugs). In vitro assays show that esterification at this position can modulate cytotoxicity (e.g., EC₅₀ shifts from 0.05 µM to >10 µM) .
  • Case Study: Replace octylsulfanyl with cyclopropylamino (as in compound 38c) to study antiviral activity against HIV-1, using MT-4 cell lines and p24 antigen assays .

Advanced: What challenges arise in crystallographic refinement of purine derivatives with flexible alkyl chains?

Methodological Answer:

  • Disorder modeling: The octyl chain often exhibits conformational disorder. Use SHELXL’s PART instruction and ISOR restraints to model overlapping electron density .
  • Data quality: High-resolution data (<1.0 Å) is critical. Collect at low temperature (100 K) with synchrotron radiation to mitigate thermal motion artifacts .
  • Validation: Check R-factor convergence (<5% discrepancy) and validate with PLATON’s ADDSYM to avoid overfitting .

Basic: What purification strategies optimize yield and purity post-synthesis?

Methodological Answer:

  • Liquid-liquid extraction: Partition between ethyl acetate and brine to remove polar byproducts.
  • Column chromatography: Use silica gel (230–400 mesh) with CH₂Cl₂:MeOH (gradient from 20:1 to 5:1). Monitor fractions via TLC (Rf ~0.3 in 10:1 CH₂Cl₂:MeOH) .
  • Recrystallization: Dissolve in hot ethanol, then cool to −20°C for 12 h to isolate crystalline product .

Advanced: How can prodrug derivatives of this compound be designed for enhanced bioavailability?

Methodological Answer:

  • Phosphonate prodrugs: Synthesize the 5′-phosphonate derivative using phosphorus oxychloride and triethylamine, followed by hydrolysis to improve solubility .
  • Esterification: React the hydroxymethyl group with butyric anhydride to form a lipophilic ester. Evaluate hydrolysis kinetics in simulated gastric fluid (pH 1.2) and plasma .
  • In vivo testing: Administer prodrugs to Sprague-Dawley rats (IV/oral) and measure plasma levels via LC-MS/MS to calculate bioavailability (>80% target) .

Advanced: How are contradictory bioactivity results resolved in SAR studies?

Methodological Answer:

  • Data normalization: Account for assay variability by standardizing cell lines (e.g., HEK293 vs. HeLa) and normalizing to positive controls (e.g., AZT for antivirals) .
  • Molecular docking: Use AutoDock Vina to compare binding modes of analogs (e.g., octylsulfanyl vs. benzyl derivatives) at adenosine receptors. Prioritize compounds with ΔG < −8 kcal/mol .
  • Meta-analysis: Pool data from multiple studies (e.g., EC₅₀ values for 38c vs. parent compound) to identify outliers and refine SAR trends .

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